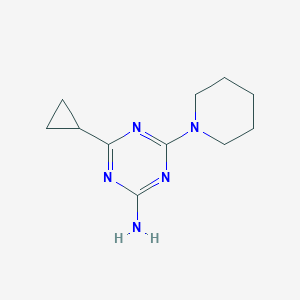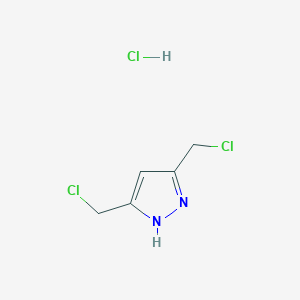
3,5-bis(chloromethyl)-1H-pyrazolehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis(chloromethyl)-1H-pyrazole hydrochloride: is a chemical compound with the molecular formula C5H7Cl3N2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride typically involves the chloromethylation of 1H-pyrazole. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substitution reactions yield various substituted pyrazoles.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in methyl-substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on biological systems. It is also employed in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in the development of new drugs. Pyrazole derivatives have shown promise in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects. The pathways involved include the inhibition of enzyme activity, disruption of DNA replication, and induction of cellular stress responses.
Vergleich Mit ähnlichen Verbindungen
- 3,5-bis(chloromethyl)pyridine hydrochloride
- 3,5-dichloromethyl-1H-pyrazole
- 3,5-bis(bromomethyl)-1H-pyrazole
Comparison: 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. Compared to similar compounds, it offers distinct reactivity and biological activity. For instance, the presence of chloromethyl groups provides unique opportunities for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its biological activity may differ from other halogenated pyrazoles, offering potential advantages in drug development and other applications.
Eigenschaften
Molekularformel |
C5H7Cl3N2 |
|---|---|
Molekulargewicht |
201.48 g/mol |
IUPAC-Name |
3,5-bis(chloromethyl)-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C5H6Cl2N2.ClH/c6-2-4-1-5(3-7)9-8-4;/h1H,2-3H2,(H,8,9);1H |
InChI-Schlüssel |
PIGNOEXQSXJBGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NN=C1CCl)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


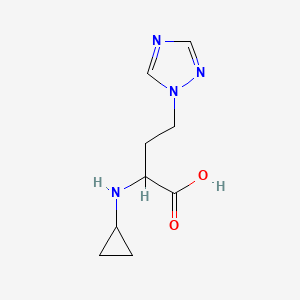
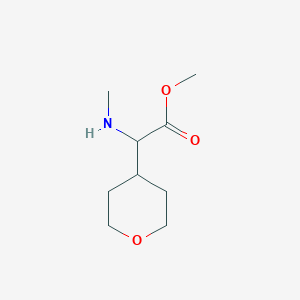
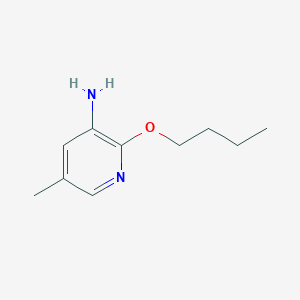
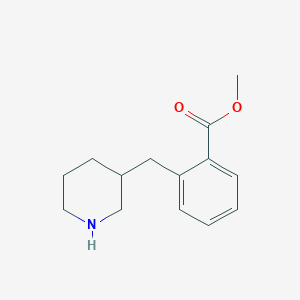
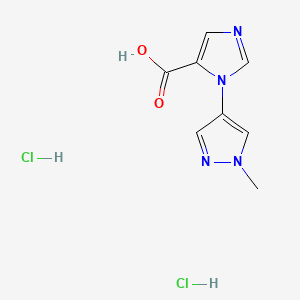
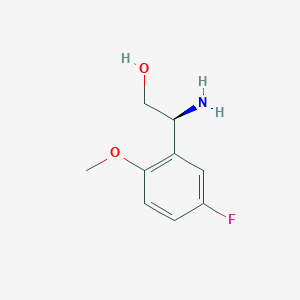
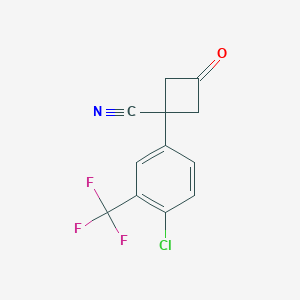



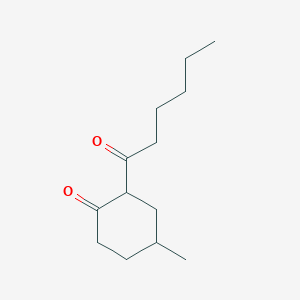
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride](/img/structure/B13543377.png)
